molecular formula C4H2Cl4O3 B14482157 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one CAS No. 64843-12-5

4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one

Cat. No.: B14482157
CAS No.: 64843-12-5
M. Wt: 239.9 g/mol
InChI Key: CVJWSKDZEVHUEL-UHFFFAOYSA-N
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Description

4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a chloro group and a trichloromethyl group attached to a dioxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl ketones with chloroformates under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxolanone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted dioxolanones with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include less chlorinated dioxolanones and other reduced derivatives.

Scientific Research Applications

4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro and trichloromethyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific combination of a chloro group, a trichloromethyl group, and a dioxolanone ring

Properties

CAS No.

64843-12-5

Molecular Formula

C4H2Cl4O3

Molecular Weight

239.9 g/mol

IUPAC Name

4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H

InChI Key

CVJWSKDZEVHUEL-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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